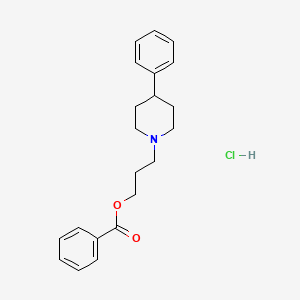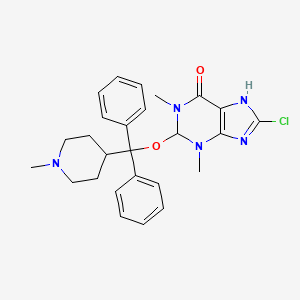
2-Decyl-4-methyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Decyl-4-methyl-1,3-dioxolane is an organic compound with the molecular formula C14H28O2. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by a dioxolane ring substituted with a decyl and a methyl group. It is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Decyl-4-methyl-1,3-dioxolane can be synthesized through the acetalization of undecanal with propylene glycol. The reaction typically involves the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the dioxolane ring. Common catalysts include toluenesulfonic acid, zirconium tetrachloride, and tetrabutylammonium tribromide .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous removal of water from the reaction mixture using a Dean-Stark apparatus. This ensures the reaction proceeds efficiently and yields a high-purity product. The use of molecular sieves or orthoesters can also aid in water removal through chemical reaction or physical sequestration .
Analyse Chemischer Reaktionen
Types of Reactions
2-Decyl-4-methyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other high-valent chromium reagents.
Reduction: LiAlH4, NaBH4.
Substitution: Nucleophiles like RLi, RMgX, and electrophiles like RCOCl, RCHO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
2-Decyl-4-methyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and a protecting group for carbonyl compounds during synthesis.
Biology: The compound’s stability makes it useful in biochemical assays and as a reagent in various biological experiments.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.
Industry: The compound is used in the production of resins, polymers, and other industrial chemicals
Wirkmechanismus
The mechanism by which 2-Decyl-4-methyl-1,3-dioxolane exerts its effects involves the formation of stable acetal or ketal complexes with carbonyl compounds. This stability is due to the dioxolane ring, which protects the carbonyl group from undergoing unwanted reactions. The molecular targets and pathways involved depend on the specific application, such as protecting groups in organic synthesis or forming complexes in drug delivery systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxane: Similar to 1,3-dioxolane but with a six-membered ring.
2-Ethyl-4-methyl-1,3-dioxolane: Another dioxolane derivative with different substituents.
4-Methyl-2-pentyl-1,3-dioxolane: A related compound with a pentyl group instead of a decyl group .
Uniqueness
2-Decyl-4-methyl-1,3-dioxolane is unique due to its specific substituents, which confer distinct physical and chemical properties. Its long decyl chain provides hydrophobic characteristics, making it suitable for applications requiring non-polar solvents or reagents. Additionally, its stability and ability to form stable complexes make it valuable in various scientific and industrial contexts .
Eigenschaften
CAS-Nummer |
74094-62-5 |
|---|---|
Molekularformel |
C14H28O2 |
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
2-decyl-4-methyl-1,3-dioxolane |
InChI |
InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-14-15-12-13(2)16-14/h13-14H,3-12H2,1-2H3 |
InChI-Schlüssel |
ZOJCTKZSRSUPTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1OCC(O1)C |
Siedepunkt |
286.00 to 287.00 °C. @ 760.00 mm Hg |
Dichte |
0.879-0.885 |
Physikalische Beschreibung |
Clear, colourless liquid; Sweet, fatty, floral aroma |
Löslichkeit |
Insoluble in water; soluble in organic solvents Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,7-Trimethyl-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-5-one](/img/structure/B14437991.png)
![methyl 1-[[C-methylsulfanyl-N-(1-pyridin-2-ylethylideneamino)carbonimidoyl]diselanyl]-N-(1-pyridin-2-ylethylideneamino)methanimidothioate](/img/structure/B14437996.png)
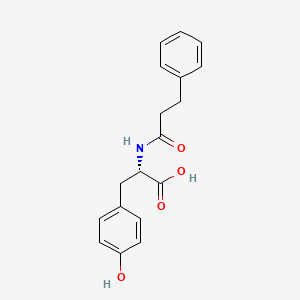
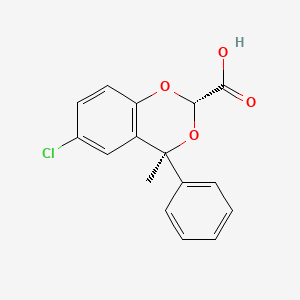
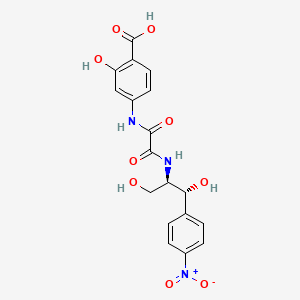

![1-Methyl-2-{[(pyridin-4-yl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14438033.png)
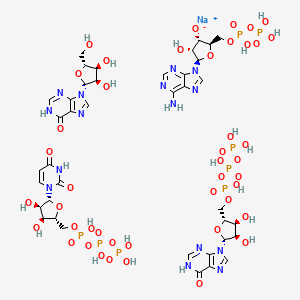
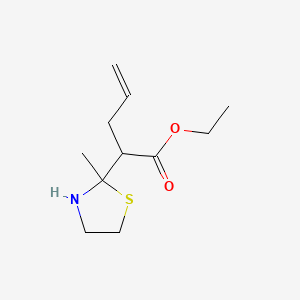
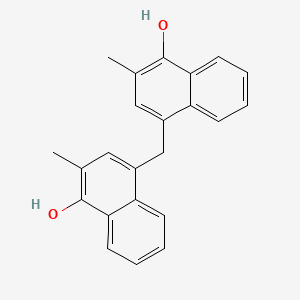
![1-[3-(2-Amino-4-nitroanilino)phenyl]ethan-1-one](/img/structure/B14438066.png)
